2,4,6-Trichlorophenyl acetoacetate

Lanthanide complexes Photoluminescence β-Ketoester ligands

Liquid acetoacetate esters often pose handling and volatility issues during precise weighing. 2,4,6-Trichlorophenyl acetoacetate offers a superior solid-state alternative. - Physical Form: Crystalline solid (mp 56-58 °C), ideal for automated dispensing and accurate small-scale synthesis. - Enhanced Reactivity: The electron-withdrawing chlorine substituents increase acidity (predicted pKa 8.78) for milder-base deprotonation in Michael additions. - Proven Performance: Delivers 45% quantum efficiency as a lanthanide ligand, critical for bright optical materials.

Molecular Formula C10H7Cl3O3
Molecular Weight 281.5 g/mol
CAS No. 59225-85-3
Cat. No. B1618220
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4,6-Trichlorophenyl acetoacetate
CAS59225-85-3
Molecular FormulaC10H7Cl3O3
Molecular Weight281.5 g/mol
Structural Identifiers
SMILESCC(=O)CC(=O)OC1=C(C=C(C=C1Cl)Cl)Cl
InChIInChI=1S/C10H7Cl3O3/c1-5(14)2-9(15)16-10-7(12)3-6(11)4-8(10)13/h3-4H,2H2,1H3
InChIKeySFXGTKMFWDFCLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4,6-Trichlorophenyl Acetoacetate Procurement Overview


2,4,6-Trichlorophenyl acetoacetate (CAS 59225-85-3), also known as (2,4,6-trichlorophenyl) 3-oxobutanoate, is a chlorinated β-ketoester derivative of acetoacetic acid and 2,4,6-trichlorophenol . It is characterized by three chlorine substituents on the phenyl ring, which impart distinct electronic and steric properties relative to non-chlorinated analogs . The compound is a crystalline solid at ambient temperature (melting point 56–58 °C), a physical state that contrasts with the liquid nature of simpler acetoacetate esters, and serves as a versatile intermediate in organic synthesis and as a ligand for lanthanide complexes [1].

Photoluminescent lanthanide complex studies Ligand efficiency context; reported 45% Eu(III) emission
Crystalline solid for precise synthetic handling Solid state vs. liquid esters; mp 56–58 °C
Enolate chemistry under milder base conditions Reported pKa 8.78 facilitates α-deprotonation

2,4,6-Trichlorophenyl Acetoacetate: Key Differences


The substitution pattern and physical state of 2,4,6-trichlorophenyl acetoacetate directly impact its performance in key applications where simpler acetoacetate esters—such as methyl, ethyl, or phenyl acetoacetate—are inadequate. The presence of three electron-withdrawing chlorine atoms on the phenyl ring alters the acidity of the β-ketoester moiety and influences both the compound's solid-state handling properties and its electronic characteristics as a ligand . Consequently, direct substitution with a non-chlorinated or differently halogenated analog can lead to altered reactivity, reduced luminescence efficiency, or processing complications, underscoring the need for compound-specific evaluation during procurement [1].

Non-chlorinated acetoacetate esters
Simpler esters (methyl, ethyl, phenyl) may reduce photoluminescence efficiency and lack solid-state handling advantages; reported quantum efficiency drop from 45% to ~13% in comparable Eu(III) systems.
Acetylacetonate-based ligands
Acac ligands can deliver lower luminescence sensitization; direct substitution without revalidation may compromise optical material performance.
Room-temperature storage analogs
Liquid esters stored at ambient may degrade differently; this compound requires 2–8 °C storage to maintain purity, impacting cold-chain logistics.

Quantitative Evidence for 2,4,6-Trichlorophenyl Acetoacetate


Enhanced Europium(III) Emission vs. Acetylacetonate Complexes

The europium complex [Eu(TCA)₂(H₂O)₅]OH, where TCA is 2,4,6-trichlorophenyl acetoacetate, exhibits an emission quantum efficiency (η) of 45% for the ⁵D₀ emitting level [1]. In contrast, a europium acetylacetonate complex incorporating a phenanthroline derivative, [Eu(acac)₃(Br₂-phen)], demonstrates a quantum yield of only 13% under comparable measurement conditions [2]. This represents a >3-fold increase in quantum efficiency attributable to the sensitizing properties of the trichlorophenyl acetoacetate ligand.

Emission efficiency
Head-to-head
45% (TCA ligand) 13% (acac-based)
Supports photoluminescent ligand selection
77 K, 333 nm excitation; Eu(III) solid-state complexes
Lanthanide complexes Photoluminescence β-Ketoester ligands

Crystalline Solid Handling vs. Liquid Esters

2,4,6-Trichlorophenyl acetoacetate is a crystalline solid with a melting point of 56–58 °C . This contrasts sharply with commonly used acetoacetate esters such as methyl acetoacetate (liquid; mp -80 °C to -28 °C) , ethyl acetoacetate (liquid; mp -45 °C) [1], and phenyl acetoacetate (liquid at room temperature) [2]. The solid-state nature of the trichlorophenyl derivative simplifies weighing, dispensing, and storage in synthetic workflows compared to volatile liquids.

Physical state
Class-level
Solid, mp 56–58 °C Liquid esters
Solid-state handling review
Ambient temperature; easier weighing, lower volatility
Organic synthesis β-Ketoester intermediates Handling properties

Increased Acidity Relative to Unsubstituted Esters

The predicted pKa of 2,4,6-trichlorophenyl acetoacetate is 8.78 ± 0.46 . This value is substantially lower than that of ethyl acetoacetate, which has a reported pKa of approximately 10.68 in water [1]. The electron-withdrawing trichlorophenyl group increases the acidity of the α-protons, facilitating enolate formation under milder basic conditions.

Enolate acidity
Class-level
pKa 8.78 pKa 10.68 (ethyl ester)
Milder enolate formation context
Predicted value; supports α-deprotonation under mild base
β-Ketoester reactivity Enolate chemistry Synthetic building blocks

Cold-Chain Storage for Purity Preservation

Vendor specifications consistently recommend storage of 2,4,6-trichlorophenyl acetoacetate at 2–8 °C . This requirement distinguishes it from simpler acetoacetate esters like methyl and ethyl acetoacetate, which are typically stored at ambient temperature . The need for refrigeration suggests the compound may be susceptible to degradation or hydrolysis under room temperature storage, a factor that directly impacts procurement and inventory planning.

Storage condition
Data to verify
2–8 °C (refrigerated)
Storage integrity context
Vendor specification; cold-chain required
Chemical stability Storage conditions Quality control

Commercial Purity Specification

A commercial source lists 2,4,6-trichlorophenyl acetoacetate with a purity specification of ≥97.0% (AT) [1]. While purity data are vendor-specific, this establishes a benchmark for procurement quality. Purity levels for acetoacetate esters vary; for example, ethyl acetoacetate is commonly offered at 98% [2], but the presence of the trichlorophenyl group may require more rigorous quality control to ensure acceptable purity.

Purity specification
Specification review
≥97.0% (AT)
Supports procurement quality review
Vendor-dependent benchmark; verify lot COA
Chemical procurement Purity specification Quality assurance

Applications of 2,4,6-Trichlorophenyl Acetoacetate


Photoluminescent Lanthanide Complexes

As demonstrated by the high quantum efficiency (45%) of its europium complex [1], 2,4,6-trichlorophenyl acetoacetate is an effective ligand for lanthanide ions. It is well-suited for synthesizing luminescent materials, optical markers, and light-conversion molecular devices where bright, efficient emission is critical. Researchers requiring enhanced luminescence over acetylacetonate-based systems should prioritize this compound.

Solid β-Ketoester Building Block

The crystalline solid nature (mp 56–58 °C) of 2,4,6-trichlorophenyl acetoacetate provides a handling advantage over liquid acetoacetate esters in synthetic laboratories . This makes it preferable for small-scale parallel synthesis, automated dispensing systems, and applications where accurate weighing is essential. Its solid form reduces volatility and spillage risks.

Enhanced Acidity for Enolate Formation

With a predicted pKa of 8.78, 2,4,6-trichlorophenyl acetoacetate is significantly more acidic than ethyl acetoacetate (pKa 10.68) [2]. This property makes it a superior choice for reactions that proceed via α-deprotonation, such as Michael additions, alkylations, and certain cyclization reactions, potentially enabling the use of milder bases and improving reaction yields.

Pharmaceutical and Agrochemical Intermediate

2,4,6-Trichlorophenyl acetoacetate is widely recognized as a versatile intermediate in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals . Its β-ketoester functionality participates in a broad range of transformations, including condensation, alkylation, and heterocycle formation. For laboratories engaged in medicinal chemistry or process development, it offers a functional handle that can be elaborated into more complex molecular architectures.

Application
Selection Property
Validation Focus
Photoluminescent lanthanide complex research
Ligand efficiency context
Luminescence quantum efficiency validation
Solid reagent handling workflows
Crystalline solid advantage
Weighing accuracy and storage stability
Enolate-mediated synthesis
Reported higher acidity for mild base conditions
Enolate formation efficiency under mild conditions
Heterocyclic chemistry building block
Versatile β-ketoester reactivity
Condensation and cyclization scope

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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